molecular formula C16H22N2O3S B2436306 2-[cyclopentyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide CAS No. 1281684-63-6

2-[cyclopentyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide

Cat. No.: B2436306
CAS No.: 1281684-63-6
M. Wt: 322.42
InChI Key: FXZFJISADNEGNQ-UHFFFAOYSA-N
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Description

2-[cyclopentyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide is a complex organic compound characterized by its unique structure, which includes a cyclopentyl group, a 4-methylphenyl group, and a sulfonylamino group

Properties

IUPAC Name

2-[cyclopentyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-13-6-8-14(9-7-13)10-11-22(20,21)18(12-16(17)19)15-4-2-3-5-15/h6-11,15H,2-5,12H2,1H3,(H2,17,19)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZFJISADNEGNQ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N(CC(=O)N)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N(CC(=O)N)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[cyclopentyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide typically involves multiple steps, including the formation of the cyclopentyl and 4-methylphenyl groups, followed by their coupling through a sulfonylamino linkage. Common synthetic routes may involve:

    Formation of Cyclopentyl Group: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of 4-Methylphenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.

    Coupling Reaction: The final step involves coupling the cyclopentyl and 4-methylphenyl groups through a sulfonylamino linkage, often using reagents such as sulfonyl chlorides and amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Functional Group Analysis

The compound contains:

  • Sulfonylamino group (-SO₂-NH-):

    • Susceptible to hydrolysis or nucleophilic substitution under acidic/basic conditions.

  • Acetamide group (-CONH₂):

    • Prone to nucleophilic acyl substitution (e.g., with alcohols, amines).

  • Double bond (E-ethenyl):

    • May undergo addition reactions (e.g., hydrogenation, epoxidation).

Hydrolysis of the Sulfonylamino Group

  • Reaction : Cleavage of the sulfonylamino bond under acidic or basic conditions.

  • Products : Potential formation of sulfonic acid derivatives or amines.

  • Mechanism : Acidic hydrolysis may involve protonation of the amine, while basic conditions could deprotonate the sulfonamide nitrogen.

Substitution Reactions

  • Nucleophilic Acyl Substitution (Acetamide) :

    • The acetamide group can react with nucleophiles (e.g., alcohols, amines) to form esters or amides.

    • Example: Reaction with methanol in the presence of catalytic acid.

  • Electrophilic Substitution (Sulfonylamino Group) :

    • The sulfonamide nitrogen may act as a leaving group, enabling substitution with other nucleophiles.

Addition Reactions

  • Hydrogenation of the Double Bond :

    • The E-ethenyl group can undergo catalytic hydrogenation (e.g., using H₂ and Pd/C) to form a saturated ethyl chain.

  • Epoxidation :

    • Oxidizing agents like m-chloroperbenzoic acid (mCPBA) could epoxidize the double bond.

Oxidation/Reduction

  • Reduction :

    • The sulfonamide group may resist reduction, but the acetamide could reduce to an amine (e.g., using LiAlH₄).

  • Oxidation :

    • The sulfonamide might oxidize to a sulfonyl group, though this is less common for sulfonamides.

Reaction Conditions and Reagents

Reaction Type Reagents Conditions
Hydrolysis (Sulfonylamino)HCl/H₂O or NaOH/EtOHHeat, acidic/basic pH
Nucleophilic Acyl SubstitutionROH, R'NH₂, catalytic acidRoom temperature or reflux
HydrogenationH₂, Pd/C catalystInert atmosphere, pressure
EpoxidationmCPBARoom temperature, CHCl₃

Limitations in Available Data

The provided sources lack direct experimental data for this specific compound. Generalizations are drawn from its functional groups and analogous compounds (e.g., ). For detailed reaction mechanisms, targeted experimental studies or computational modeling would be required.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 2-[cyclopentyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that sulfonamide derivatives can induce apoptosis in cancer cells, making them promising candidates for drug development in oncology .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against common pathogens. Preliminary studies suggest that it may inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, indicating its potential as an antibacterial agent .

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in metabolic pathways associated with disease progression. For example, similar sulfonamide derivatives have been reported to inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases .

Case Study 1: Anticancer Evaluation

A study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of various sulfonamide derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited IC50 values in the micromolar range against human cancer cell lines, suggesting significant antitumor potential .

Case Study 2: Antimicrobial Testing

In a comparative study on antimicrobial efficacy, sulfonamide derivatives were tested for their ability to inhibit bacterial growth. The minimum inhibitory concentration (MIC) values were determined for several compounds, with results showing that derivatives similar to this compound had promising activity against both gram-positive and gram-negative bacteria.

Mechanism of Action

The mechanism of action of 2-[cyclopentyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-N-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide
  • N-cyclopentyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide

Uniqueness

2-[cyclopentyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of cyclopentyl and 4-methylphenyl groups, along with the sulfonylamino linkage, makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-[cyclopentyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₉N₃O₂S
  • SMILES Notation : CC(C1=CC=C(C=C1)C(=C)N(S(=O)(=O)C(C(=O)N)C2CCCC2))
  • InChI Key : GUBZCTLMYSMKCN-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an anti-inflammatory and analgesic agent. Research indicates that sulfonamide compounds often exhibit diverse biological activities, including:

  • Antimicrobial Effects : Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis.
  • Anti-inflammatory Properties : Some studies suggest that this compound may inhibit pro-inflammatory cytokines, which are critical in various inflammatory pathways.
  • Analgesic Effects : The compound may also exert pain-relieving effects through modulation of pain pathways.

The precise mechanism of action for this compound has not been fully elucidated. However, it is hypothesized to function through the following pathways:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit enzymes involved in the synthesis of inflammatory mediators.
  • Modulation of Cytokine Production : The compound may reduce the production of cytokines such as TNF-alpha and IL-6, which play pivotal roles in inflammation and pain signaling.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. These findings suggest its potential utility in treating conditions characterized by excessive inflammation.

In Vivo Studies

In vivo models have shown that administration of this compound results in reduced edema and pain behavior in animal models of arthritis. The results indicate a dose-dependent response, with higher doses leading to more significant therapeutic effects.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of ActionReferences
SulfamethoxazoleAntimicrobial, anti-inflammatoryFolate synthesis inhibition
CelecoxibAnti-inflammatory, analgesicCOX-2 selective inhibition
2-Amino-N-(4-methylphenyl)-benzamideAntitumor activityApoptosis induction

Q & A

Basic Research Question

  • NMR spectroscopy : ¹H/¹³C NMR to verify sulfonamide linkage (δ ~3.1–3.3 ppm for SO₂NH) and E-configuration of the ethenyl group (J = 12–16 Hz) .
  • Mass spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

How to resolve contradictions in spectroscopic data across studies?

Advanced Research Question
Discrepancies may stem from:

  • Solvent effects : Chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃); cross-reference with published databases .
  • Tautomerism : Dynamic equilibria in sulfonamide or enamine moieties can alter NMR splitting patterns .
    Resolution : Use 2D NMR (COSY, HSQC) to assign ambiguous signals and compare with crystallographic data (if available) .

What methodologies assess the compound’s biological activity?

Basic Research Question

  • In vitro assays :
    • Enzyme inhibition : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects .
  • Binding studies : Surface plasmon resonance (SPR) to quantify interactions with proteins .

How can structure-activity relationships (SAR) guide derivative design?

Advanced Research Question

  • Substituent modulation : Replace the 4-methylphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity .
  • Scaffold hopping : Integrate the sulfonamide into heterocyclic systems (e.g., pyrimidines) to improve metabolic stability .
    Computational tools : Molecular docking (AutoDock) and MD simulations to predict binding poses and prioritize synthetic targets .

What are key considerations for in vivo efficacy studies?

Advanced Research Question

  • Formulation : Use PEGylated liposomes or cyclodextrin complexes to improve solubility and bioavailability .
  • Animal models : Xenograft mice for antitumor activity, with pharmacokinetic profiling (Cmax, t½) via LC-MS/MS .
    Ethical compliance : Adhere to OECD guidelines for dosing and humane endpoints .

What non-therapeutic applications exist in materials science?

Basic Research Question

  • Polymer additives : The sulfonamide group enhances thermal stability in polyamide composites .
  • Coordination chemistry : Act as a ligand for transition metals (e.g., Cu²⁺) in catalytic systems .

How can the compound address drug resistance in oncology?

Advanced Research Question

  • Synergy studies : Combine with checkpoint inhibitors (e.g., anti-PD-1) to overcome immune evasion in resistant tumors .
  • Proteomics : Identify overexpression of efflux pumps (e.g., P-gp) via Western blot and co-administer inhibitors (e.g., verapamil) .

What are emerging research directions for this compound?

Q. Future Perspectives

  • Target identification : CRISPR-Cas9 screens to uncover novel protein interactors .
  • Hybrid derivatives : Conjugate with nanoparticles for targeted delivery and reduced off-target toxicity .
  • Green chemistry : Develop solvent-free mechanochemical synthesis to improve sustainability .

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